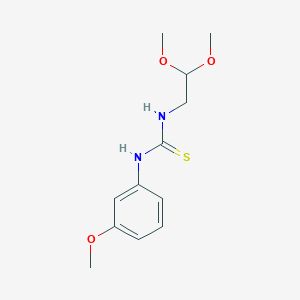

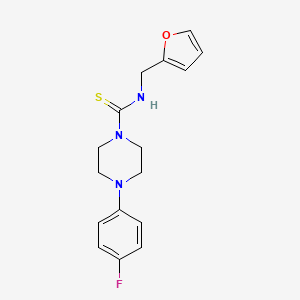

![molecular formula C17H16N2OS B5883631 N-{[(3-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5883631.png)

N-{[(3-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

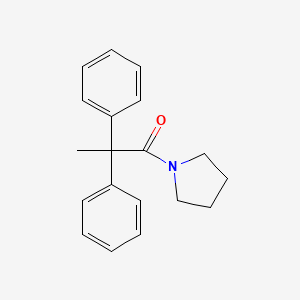

N-{[(3-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide, commonly known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. MPTP is an organic compound with the molecular formula C18H16N2OS, and its chemical structure is shown below.

Mecanismo De Acción

MPTP is converted to its active metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter, where it accumulates and causes oxidative stress, mitochondrial dysfunction, and ultimately cell death.

Biochemical and Physiological Effects:

MPTP-induced neurotoxicity has been extensively studied in animal models, and it has been shown to cause a range of biochemical and physiological effects, including oxidative stress, inflammation, mitochondrial dysfunction, and apoptosis. MPTP-induced neurotoxicity has also been linked to the formation of Lewy bodies, which are abnormal protein aggregates that are a hallmark of Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MPTP has several advantages as a tool for studying Parkinson's disease, including its ability to selectively destroy dopaminergic neurons, its reproducibility, and its ability to induce Parkinson's-like symptoms in animal models. However, MPTP also has several limitations, including its toxicity, its lack of specificity for dopaminergic neurons, and its inability to replicate the progressive nature of Parkinson's disease.

Direcciones Futuras

Despite its limitations, MPTP continues to be a valuable tool for studying Parkinson's disease, and researchers are actively exploring new ways to use MPTP and related compounds to better understand the disease and develop new treatments. Some possible future directions for MPTP research include:

- Developing new MPTP analogs with improved specificity and reduced toxicity

- Using MPTP in combination with other neurotoxins to better replicate the complex pathophysiology of Parkinson's disease

- Studying the role of inflammation and immune dysfunction in MPTP-induced neurotoxicity

- Investigating the potential of MPTP as a therapeutic agent for other neurodegenerative disorders.

Métodos De Síntesis

MPTP can be synthesized through a multistep process starting from 3-methylbenzaldehyde. The first step involves the conversion of 3-methylbenzaldehyde to 3-methylphenylacetic acid, which is then converted to 3-methylphenylacetyl chloride. The resulting compound is reacted with thiourea to form the corresponding thioamide, which is then reacted with phenylacrylamide to yield MPTP.

Aplicaciones Científicas De Investigación

MPTP has been widely used in scientific research as a tool to study Parkinson's disease, a neurodegenerative disorder that affects millions of people worldwide. MPTP is able to selectively destroy dopaminergic neurons in the brain, which are the cells that produce dopamine, a neurotransmitter that plays a key role in the regulation of movement and other functions.

Propiedades

IUPAC Name |

(E)-N-[(3-methylphenyl)carbamothioyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-13-6-5-9-15(12-13)18-17(21)19-16(20)11-10-14-7-3-2-4-8-14/h2-12H,1H3,(H2,18,19,20,21)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRXYPVMVSFCMS-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

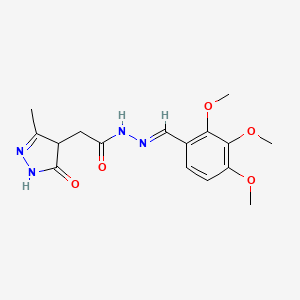

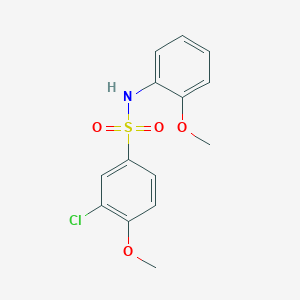

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide](/img/structure/B5883550.png)

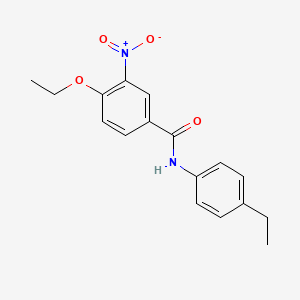

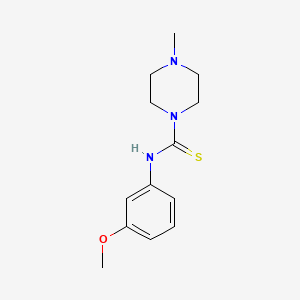

![N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5883574.png)

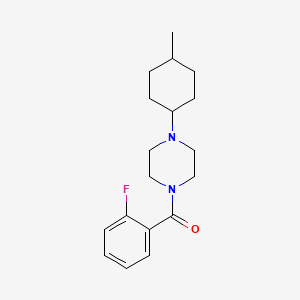

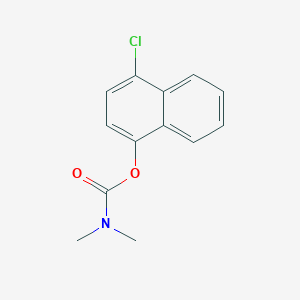

![N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5883590.png)

![6-chloro-2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5883652.png)